2-Nitrophenol

概述

描述

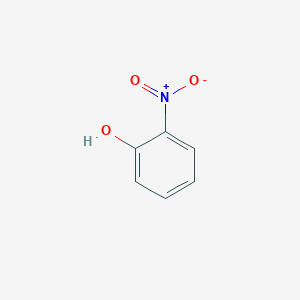

2-Nitrophenol, also known as ortho-nitrophenol, is an organic compound with the molecular formula C6H5NO3. It is one of the three isomeric forms of nitrophenol, the others being 3-nitrophenol (meta-nitrophenol) and 4-nitrophenol (para-nitrophenol). This compound is characterized by a nitro group (-NO2) and a hydroxyl group (-OH) attached to adjacent carbon atoms on a benzene ring. This compound appears as a yellow solid and is known for its acidic properties, being more acidic than phenol itself .

准备方法

Synthetic Routes and Reaction Conditions: 2-Nitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with concentrated nitric acid under controlled temperature conditions. The reaction is exothermic and typically requires an ice bath to maintain the temperature between 45-50°C. The phenol is added slowly to the nitric acid solution to ensure thorough mixing and to control the reaction rate .

Industrial Production Methods: In industrial settings, this compound can be produced by heating 2-chloronitrobenzene in an 8.5% sodium hydroxide solution at 170°C for several hours. This method yields a high purity product and is efficient for large-scale production .

化学反应分析

Thermal Decomposition and Stability

2-Nitrophenol decomposes exothermically when heated, releasing toxic nitrogen oxides (NOₓ) . Key findings:

-

Violent reactions occur with strong alkalis (e.g., 85% KOH) in molten form .

-

Incompatibility with chlorosulfuric acid leads to explosive decomposition at room temperature .

Thermal Stability Data

| Property | Value | Source |

|---|---|---|

| Melting point | 43–45°C | |

| Boiling point | 214–216°C | |

| Vapor pressure | 1 mm Hg at 49.3°C |

Photolysis and Atmospheric Reactions

This compound absorbs UV-Vis light (295–400 nm), acting as a brown carbon component. Photolysis produces reactive oxidants:

Photolytic Pathways

-

Primary products : HONO (quantum yield Φ = 0.34–0.39) and OH radicals (Φ = 0.69–0.70).

-

Wavelength dependence :

Wavelength (nm) Absorption Cross Section (×10⁻¹⁸ cm²/molecule) 308 2.86 ± 0.18 351 2.63 ± 0.31 -

Atmospheric relevance : Contributes to oxidant formation in polluted regions via secondary reactions with NO₃ and OH radicals .

Fenton’s Reagent Oxidation

In aqueous solutions (pH 5.0), this compound reacts with Fe³⁺/H₂O₂:

Enzymatic Oxidation (CYP450)

Rat hepatic microsomes metabolize this compound via cytochrome P450 enzymes:

| Enzyme | Role in this compound Oxidation | Kinetic Parameter |

|---|---|---|

| CYP2E1 | Primary oxidizer | Km = 0.35 mM |

| CYP3A | Secondary contributor | Not quantified |

Metabolic Reduction

Hepatic phase I metabolism reduces the nitro group to 2-aminophenol (Fig. 3-1 in ).

-

Pathway : Nitro → nitroso → hydroxylamine → amine intermediates .

-

Conjugation : Glucuronides (60–80%) and sulfates (10–20%) dominate excretion .

Chemical Reduction

In alkaline media, this compound undergoes reduction to form aminophenols, though this pathway is less prominent compared to oxidative routes .

Interaction with Alkali Metals

Aqueous solutions of this compound and alkali metals (Li⁺, Na⁺, K⁺, Cs⁺) form spherical clusters (12–14 Å diameter):

-

Structure : Planar this compound residues coordinate with metal ions via nitro and hydroxyl groups .

-

Crystallization : Lamellar structures emerge at high concentrations (25 mM) .

Biodegradation in Groundwater

-

First-order rate constant : 0.05/day (half-life = 13.86 days) under aerobic conditions.

-

Key process : Microbial oxidation dominates in sandy aquifers.

Atmospheric Lifetime

科学研究应用

Pharmaceutical Applications

2-Nitrophenol derivatives are crucial in the pharmaceutical industry for synthesizing various active pharmaceutical ingredients (APIs). They exhibit:

- Antimicrobial Properties : Effective against a range of bacteria and fungi.

- Anti-inflammatory Effects : Used in formulations targeting inflammation.

- Cytotoxic Activity : Potential applications in cancer treatment by selectively targeting tumor cells .

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound showed significant cytotoxicity against cancer cell lines, indicating their potential as anticancer agents .

Dye Industry

This compound serves as an essential intermediate in dye production. It is used to manufacture azo dyes, which are widely applied in textiles and plastics. Key applications include:

- CI Solvent Red 8 : A dye used for coloring synthetic resins and inks.

- Hair Dyes : Contributes to producing red and gold-blond shades in semi-permanent hair coloring products .

Data Table: Dye Production Using this compound

| Dye Name | Application | Color Produced |

|---|---|---|

| CI Solvent Red 8 | Synthetic resins | Red |

| Hair Dyes | Hair coloring | Red/Gold-Blond |

Agrochemical Applications

While this compound itself is not directly used as an agrochemical, its derivatives play a significant role in developing pesticides and herbicides. The compound's structure allows for modifications leading to effective agricultural chemicals.

Example: Pesticide Development

Research indicates that modifying the this compound structure can yield compounds with specific pesticidal properties, enhancing crop protection strategies .

Environmental Significance

This compound is recognized as a pollutant generated during pesticide and pharmaceutical manufacturing. Its environmental impact necessitates studies on degradation and remediation strategies.

Case Study: Photocatalytic Degradation

Recent investigations have utilized nanomaterials for the photocatalytic degradation of this compound in aqueous solutions, demonstrating effective removal methods for this pollutant .

Chemical Intermediates

The compound is an important building block for synthesizing various chemical intermediates used in producing:

作用机制

The mechanism of action of 2-Nitrophenol involves its interaction with various molecular targets and pathways. In reduction reactions, the nitro group is reduced to an amino group, which can further participate in biochemical processes. The compound’s acidic nature allows it to act as a proton donor in various chemical reactions, influencing the reactivity of other molecules .

相似化合物的比较

2-Nitrophenol is one of the three isomeric forms of nitrophenol. The other two are:

3-Nitrophenol (meta-nitrophenol): The nitro group is positioned at the meta position relative to the hydroxyl group.

4-Nitrophenol (para-nitrophenol): The nitro group is positioned at the para position relative to the hydroxyl group.

Uniqueness of this compound: this compound’s unique positioning of the nitro and hydroxyl groups allows for specific interactions and reactivity that are distinct from its isomers. Its higher acidity and specific reduction pathways make it valuable in various chemical and industrial applications .

生物活性

2-Nitrophenol (2-NP) is an aromatic compound with significant biological activity, particularly in toxicological and environmental contexts. This article delves into its biological effects, mechanisms of action, and implications for human health and the environment, based on diverse research findings.

This compound is a nitrophenol compound characterized by the presence of a nitro group (-NO2) attached to a phenolic ring. Its molecular formula is C6H5NO3, and it has a molecular weight of 139.11 g/mol. The compound exists in two isomeric forms: ortho (2-NP) and para (4-NP), with varying biological activities.

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The calculated LD50 values indicate that 2-NP is moderately toxic, with values of 2830 mg/kg in rats and 1300 mg/kg in mice when administered orally .

Chronic Exposure Effects

Chronic exposure to this compound has demonstrated several adverse effects:

- Methemoglobinemia : Inhalation studies have shown significant increases in methemoglobin levels in rats exposed to concentrations as low as 5 mg/m³. However, these levels returned to baseline after a recovery period .

- Histopathological Changes : Histological examinations revealed squamous metaplasia in the nasal epithelium of rats exposed to high concentrations (30 mg/m³ or more) for extended periods .

Genotoxicity

Genotoxicity assessments of this compound indicate that it does not exhibit mutagenic properties under standard testing conditions:

- Negative results were reported in the Ames test across various strains of Salmonella typhimurium, both with and without metabolic activation .

- No significant DNA damage was observed in studies involving λ phage DNA or Escherichia coli .

Environmental Impact and Biodegradation

This compound is not easily biodegradable, with a half-life of approximately 12 days under aerobic conditions . Studies have shown that it can be degraded by specific microbial communities, particularly in the rhizosphere of plants like Spirodela polyrrhiza, which enhances its breakdown . The biodegradation products include catechol and nitrite, indicating potential pathways for environmental remediation.

Occupational Exposure

A study focusing on workers exposed to nitrophenols revealed potential respiratory issues linked to chronic inhalation exposure. Symptoms included nasal irritation and increased methemoglobin levels, suggesting that occupational safety measures are necessary for those handling this compound .

Laboratory Studies

In laboratory settings, this compound has been used to study its effects on various biological systems. For example, it has been employed in assessing the toxicity of phenolic compounds on aquatic life, demonstrating significant lethality at certain concentrations .

Summary Table of Biological Effects

| Biological Effect | Observed Concentration | Study Reference |

|---|---|---|

| LD50 (rats) | 2830 mg/kg | Vernot et al., 1977 |

| LD50 (mice) | 1300 mg/kg | Vernot et al., 1977 |

| Methemoglobinemia | 5 mg/m³ | Koerdel et al., 1981 |

| Squamous Metaplasia | ≥30 mg/m³ | Koerdel et al., 1981 |

| Negative Ames Test | - | Chiu et al., 1978; Dellarco & Prival, 1989 |

属性

IUPAC Name |

2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUPABOKLQSFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

824-39-5 (hydrochloride salt) | |

| Record name | 2-Nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021790 | |

| Record name | 2-Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-nitrophenol is a yellow solid. Sinks in and mixes slowly with water. (USCG, 1999), Other Solid, Light yellow solid with a peculiar aromatic smell;, YELLOW CRYSTALS. | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

417 to 421 °F at 760 mmHg (Decomposes) (NTP, 1992), 216 °C | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

108 °C c.c. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Freely soluble in ... carbon disulfide, alkali hydroxides; slightly soluble in cold water, Very soluble in alcohol, ether, acetone, chlorine, In water, 2100 mg/L at 20 °C; 10,800 mg/L at 100 °C, In water, 2.5X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 (poor) | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.49 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.2942 g/cu cm at 40 °C, 1.49 g/cm³ | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 120.7 °F (NTP, 1992), 0.11 [mmHg], Vapor pressure = 1 mm Hg at 49.3 °C, 0.113 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.015 | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow needles or prisms, MONOCLINIC, Yellow needles from alcohol | |

CAS No. |

88-75-5 | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD148E95KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

113 to 115 °F (NTP, 1992), 44-45 °C, 45-46 °C | |

| Record name | 2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-Nitrophenol?

A1: this compound has the molecular formula C6H5NO3 and a molecular weight of 139.11 g/mol. Its UV-Vis spectrum exhibits a broad absorption band in the near-UV/blue region with a peak absorption at 345 nm. [] This characteristic absorption is attributed to the presence of the nitro group and influences its photochemical behavior in the atmosphere.

Q2: How does the presence of the nitro group in this compound influence its UV-Vis absorption spectrum?

A2: The nitro group is a strong chromophore, meaning it significantly affects the molecule's ability to absorb light. Compared to phenol, the introduction of the nitro group in this compound causes a red shift and intensification of the absorption band. This shift is due to the nitro group's electron-withdrawing nature, which alters the energy levels of the molecule's molecular orbitals involved in electronic transitions. []

Q3: What is the significance of the intramolecular hydrogen bond in this compound?

A3: The intramolecular hydrogen bond between the hydroxyl (-OH) and nitro (-NO2) groups in this compound plays a crucial role in its photodynamics. This interaction facilitates fast internal conversion, a process where the excited molecule returns to its ground electronic state without emitting light. This phenomenon is evidenced by the observation of slow, statistically distributed hydrogen fragments upon 243 nm photodissociation of this compound, contrasting with the fast hydrogen atoms observed for phenol, which lacks the intramolecular hydrogen bond. []

Q4: What are the major atmospheric removal processes for this compound?

A4: Photolysis is the dominant gas-phase removal process for this compound in the atmosphere. [] Studies have shown that this compound photolysis leads to the formation of HONO and OH radicals, which are important atmospheric oxidants. [, ]

Q5: How does the pH of the environment affect the absorption of light by this compound?

A5: The absorption of light by this compound is significantly impacted by pH, particularly in the context of atmospheric aerosols. In its deprotonated form (nitrophenolate), observed at higher pH values, the absorption spectrum shifts dramatically. For example, the solar power absorbed by aqueous 2,4-dinitrophenol at pH 5.5 is three times higher than at pH 3.5. This difference highlights the importance of considering pH when evaluating the photochemical behavior of nitrophenols in the atmosphere. []

Q6: How does the adsorption of this compound onto different aerosol substrates impact its light absorption?

A6: Adsorption onto different aerosol substrates significantly alters the UV-vis absorption spectrum of this compound. When adsorbed onto mineral and chloride aerosol substrates, a red-shifted absorption band (450-650 nm) is observed, consistent with the formation of 2-nitrophenolate. This form absorbs twice as much solar power per molecule compared to gaseous, aqueous, or organic aerosol-bound this compound. []

Q7: What is the significance of HONO formation from the photolysis of nitrophenols like this compound?

A7: The photolysis of nitrophenols like this compound represents a previously unreported source of HONO in the atmosphere. [] HONO is a significant precursor to OH radicals, which drive atmospheric oxidation processes. This finding has implications for atmospheric modeling and understanding the formation of tropospheric ozone and other secondary pollutants.

Q8: How significant is the formation of Secondary Organic Aerosol (SOA) from this compound photolysis?

A8: Studies have demonstrated that the photolysis of this compound leads to significant SOA formation. [] This process is influenced by factors such as NOx concentration and the presence of OH radical scavengers. Understanding SOA formation from nitrophenol photolysis is crucial as SOA impacts air quality, climate, and human health.

Q9: How does the presence of this compound impact the photolysis rates of other important atmospheric species?

A9: The absorption of near-UV radiation by nitrophenols like this compound can indirectly affect the photolysis rates of other atmospheric species by competing for available photons. Research has shown that this compound absorption can lower the photolysis rates of ozone (O3) and nitrogen dioxide (NO2). [] This interaction highlights the complex interplay of photochemical processes in the atmosphere.

Q10: How is the biodegradability of this compound affected by the presence of co-substrates?

A10: Studies on the anaerobic biodegradation of this compound have shown that its removal efficiency is enhanced by the presence of co-substrates like glucose. [] This suggests that co-metabolism, where microorganisms utilize a primary substrate (glucose) while simultaneously degrading the target pollutant (this compound), can be a viable strategy for bioremediation of nitrophenol-contaminated environments.

Q11: How effective are activated carbons in removing this compound from aqueous solutions?

A11: Activated carbons, particularly those derived from readily available biomass sources like tucumã seed (Astrocaryum aculeatum), have demonstrated high efficiency in removing this compound from aqueous solutions. [] This adsorption process is influenced by factors such as pH, contact time, adsorbent dosage, and temperature.

Q12: What are the advantages of using nano-ZnO in the catalytic ozonation of this compound?

A12: The use of nano-ZnO as a catalyst enhances the efficiency of ozonation in degrading this compound. [, ] This is attributed to the high surface area and catalytic activity of nano-ZnO, which promotes the formation of reactive oxygen species that degrade the pollutant. Additionally, the process is influenced by pH, with higher degradation rates observed in acidic solutions.

Q13: What other advanced oxidation processes have been investigated for this compound degradation?

A13: Besides catalytic ozonation, various advanced oxidation processes, including UV photolysis, H2O2 oxidation, Fenton reaction, and photocatalysis using TiO2, have been explored for the degradation of this compound. [] These methods rely on the generation of highly reactive radicals, such as hydroxyl radicals (•OH), which effectively mineralize this compound into less harmful substances.

Q14: What are the known toxicological effects of this compound?

A14: this compound exhibits toxicity to various organisms, including bacteria, algae, and mammals. [, ] It can cause methemoglobinemia, liver and kidney damage, and is considered a potential carcinogen. [, ] Its presence in the environment, especially in water resources, raises concerns due to its potential to bioaccumulate and its adverse effects on human health and ecosystems.

Q15: What are the safety regulations regarding the use of this compound in various industries?

A15: Due to its toxicity, the use of this compound is strictly regulated in many countries. [] Industries handling this compound must adhere to strict safety protocols to minimize occupational exposure and environmental release. Furthermore, regulations are in place to control the discharge of this compound in industrial effluents to protect water resources.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。